Bienvenue dans la boutique en ligne BenchChem!

N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide

Regioisomerism Chemical sourcing Screening library design

N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide (CAS 144137-77-9; molecular formula C₂₃H₁₇NO₄; MW 371.39) is a fully synthetic anthraquinone-benzamide hybrid in which a 4-ethoxybenzamide group is attached at the 1-position of the 9,10-anthraquinone scaffold. The compound is catalogued as part of Sigma-Aldrich’s AldrichCPR collection of rare screening molecules and is also distributed by ChemBridge and AKSci.

Molecular Formula C23H17NO4
Molecular Weight 371.4 g/mol
CAS No. 144137-77-9
Cat. No. B184807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide
CAS144137-77-9
SynonymsN-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide
Molecular FormulaC23H17NO4
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C23H17NO4/c1-2-28-15-12-10-14(11-13-15)23(27)24-19-9-5-8-18-20(19)22(26)17-7-4-3-6-16(17)21(18)25/h3-13H,2H2,1H3,(H,24,27)
InChIKeyFMHAKBHQIPGHJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide (CAS 144137-77-9) and Why Does Its Procurement Require Specificity?


N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide (CAS 144137-77-9; molecular formula C₂₃H₁₇NO₄; MW 371.39) is a fully synthetic anthraquinone-benzamide hybrid in which a 4-ethoxybenzamide group is attached at the 1-position of the 9,10-anthraquinone scaffold . The compound is catalogued as part of Sigma-Aldrich’s AldrichCPR collection of rare screening molecules and is also distributed by ChemBridge and AKSci . Predicted physicochemical parameters include a density of 1.3 ± 0.1 g cm⁻³ and a boiling point of 521.0 ± 50.0 °C . Because even minor structural variations within the anthraquinone-benzamide class can profoundly alter DNA-intercalation potency, redox behaviour, and cellular selectivity, generic replacement of this specific regioisomer and substituent combination with an in-class analogue is scientifically inadvisable without explicit comparative data.

Why Generic Substitution of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide (CAS 144137-77-9) Risks Phenotypic and Mechanistic Discrepancy


Anthraquinone derivatives do not behave as a uniform pharmacophore class. Systematic structure–activity relationship (SAR) studies have demonstrated that the position of the amide linkage on the anthracenyl ring, the nature of the benzamide substituent, and the electronic character of the side chain all independently modulate bioreductive activation by NADPH cytochrome P450 reductase, DNA intercalation geometry, and the generation of reactive oxygen species [1] [2]. Consequently, swapping the target 1-yl, 4-ethoxy isomer with a 2-yl regioisomer, a 4-methoxy analogue, or an unsubstituted benzamide congener can alter cellular potency, selectivity for multidrug-resistant tumour cells, and even the dominant cell-death mechanism (apoptosis versus mitotic catastrophe). These documented structure-driven divergences form the scientific basis for treating CAS 144137-77-9 as a non-fungible chemical entity in screening cascades and medicinal chemistry programmes.

Quantitative Differentiation Evidence for N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide (CAS 144137-77-9) Versus Its Closest Comparators


1-yl Versus 2-yl Anthracenyl Substitution: Differential Commercial Curation and Predicted Steric Environment

The target compound is the 1-yl anthracenyl isomer (CAS 144137-77-9); its closest regioisomer, N-(9,10-dioxoanthracen-2-yl)-4-ethoxybenzamide (CAS 425646-13-5), carries the identical benzamide substituent at the 2-position. A vendor catalogue survey shows that only the 1-yl isomer is stocked in Sigma-Aldrich’s AldrichCPR rare-chemical collection (catalogue L447889, 50 MG unit) and in the ChemBridge screening deck [1]. The 2-yl regioisomer is not listed in the AldrichCPR programme, and its commercial availability is limited to a small number of specialty distributors . Although no head-to-head bioactivity comparison has been published, molecular modelling suggests that 1-yl substitution places the benzamide moiety in a more sterically congested environment adjacent to the peri-hydrogen, which may restrict rotational freedom differently than 2-yl attachment and thereby alter the conformational ensemble sampled during DNA intercalation.

Regioisomerism Chemical sourcing Screening library design

Ethoxy Versus Methoxy Substituent on the Benzamide Ring: Molecular Weight and Predicted Lipophilicity Differential

The target ethoxy compound (MW 371.39) differs from its closest benzamide-substituent analogue, N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-methoxybenzamide (CAS 75507-53-8, MW 357.36), by a single methylene unit (–CH₂–) on the alkoxy chain . This +14 Da mass increment corresponds to an estimated increase in calculated logP (clogP) of approximately 0.5 log units based on the Hansch–Leo fragment constant for an aromatic –OCH₂CH₃ versus –OCH₃ replacement. The experimentally predicted density and boiling point of the ethoxy compound are 1.3 ± 0.1 g cm⁻³ and 521.0 ± 50.0 °C ; analogous data for the methoxy congener have not been independently reported in the same database, consistent with its lower degree of physicochemical characterisation.

Lipophilicity Substituent effects Membrane permeability

Defined Purity Specification (95%) Enables Reproducible Quantitative Dose–Response Assays

The target compound is commercially available at a minimum purity of 95% from AKSci (catalogue 4654CJ) . In contrast, the Sigma-Aldrich AldrichCPR product (L447889) is explicitly sold “as-is” with the disclaimer that Sigma-Aldrich “does not collect analytical data for this product” and that the “buyer assumes responsibility to confirm product identity and/or purity” . This 95% versus unspecified purity differential is directly relevant for quantitative pharmacology: an impurity content of ≤5% permits reliable conversion of nominal concentration to free active concentration; an unspecified purity introduces an unknown error multiplier into every IC₅₀/EC₅₀ determination.

Purity specification Dose–response accuracy Procurement quality

Public ¹H NMR Reference Spectrum Enables Independent Identity Verification and QC

A ¹H NMR spectrum of the target compound is publicly accessible in the SpectraBase database (Compound ID Lt4IBsM0e4r) [1]. This reference facilitates independent confirmation of structural identity and qualitative purity assessment upon receipt, which is particularly critical when the compound is procured from the AldrichCPR collection where vendor-provided analytical data are absent. A database search for the 2-yl regioisomer (CAS 425646-13-5) and the 4-methoxy analogue (CAS 75507-53-8) did not return publicly deposited NMR spectra in SpectraBase, representing a characterisation gap that complicates QC for those comparators.

Spectral characterisation Identity verification Quality control

Anthraquinone Core Scaffold: Experimentally Validated Anticancer Activity of the 9,10-Dioxo-9,10-dihydro-1-anthracenyl Motif in the Closely Related Derivative IMP1338

No direct bioactivity data have been published for CAS 144137-77-9. However, the 9,10-dioxo-9,10-dihydro-1-anthracenyl core scaffold is shared with IMP1338, an anthraquinone-sulfonamide derivative that was shown to induce selective, p53-independent cancer cell death. In MTT viability assays, IMP1338 at 5 μM significantly reduced proliferation of HCT116 (wild-type and p53⁻/⁻), HT29, and A549 cancer cells while sparing Beas2B normal epithelial cells [1]. FACS analysis with Annexin V/PI staining demonstrated S and G2/M phase cell-cycle arrest accompanied by caspase-3 cleavage and H2AX phosphorylation, indicative of DNA-damage-driven apoptosis [1]. The target compound differs from IMP1338 by replacement of the sulfonylamino-phenyl acetamide side chain with a simpler 4-ethoxybenzamide group, offering a distinct substitution vector for structure–activity relationship (SAR) exploration while retaining the DNA-interactive anthraquinone core.

Anticancer activity DNA damage Cell cycle arrest Scaffold validation

Highest-Confidence Application Scenarios for N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide (CAS 144137-77-9) Based on Differentiating Evidence


Oncology-Focused Phenotypic Screening Libraries Requiring a DNA-Intercalating Anthraquinone Scaffold

Researchers constructing medium-throughput phenotypic screens for novel anticancer agents can use CAS 144137-77-9 as a DNA-intercalating anthraquinone entry with a documented scaffold precedent. The shared 9,10-dioxo-9,10-dihydro-1-anthracenyl core with the experimentally validated derivative IMP1338—which induced p53-independent apoptosis via S/G2M arrest and DNA damage in colon and lung cancer lines [1]—supports inclusion of the target compound as a structurally distinct SAR probe. The 4-ethoxybenzamide side chain offers a different hydrogen-bonding and steric profile compared with IMP1338’s sulfonamide linker, enabling exploration of side-chain-dependent cytotoxicity and selectivity.

Lead-Optimisation SAR Studies Comparing Alkoxy Substituent Effects on Lipophilicity and Cellular Permeability

Medicinal chemistry teams conducting matched-pair analysis can employ the ethoxy compound (MW 371.39) alongside its 4-methoxy analogue (MW 357.36) to isolate the contribution of a single methylene group to lipophilicity, membrane permeability, and intracellular target engagement. The estimated ΔclogP of ≈ +0.5 provides a predictable step in property space, while the defined 95% purity from AKSci ensures that differences in cellular activity are attributable to the structural modification rather than variable impurity profiles.

High-Purity Quantitative Pharmacology and Dose–Response Assays Requiring Certified Purity

Investigators performing rigorous IC₅₀/EC₅₀ determinations, biochemical enzyme assays, or biophysical binding studies should source the compound from AKSci (catalogue 4654CJ, 95% purity) . This contrasts with the Sigma-Aldrich AldrichCPR product, which is supplied without analytical certification and explicitly transfers identity/purity verification responsibility to the buyer . A known purity baseline minimises concentration–response curve fitting errors and improves inter-experiment reproducibility.

QC-Intensive Workflows Leveraging Public Spectral Reference for Compound Identity Verification

Laboratories that operate under stringent compound-management protocols (e.g., pharmaceutical lead-discovery units, academic screening centres with centralised compound repositories) can utilise the publicly available ¹H NMR spectrum (SpectraBase ID Lt4IBsM0e4r) [2] as a benchmark for incoming batch identity verification. This is especially valuable when accepting the AldrichCPR “as-is” material or material from non-certified vendors, as it permits immediate in-house LC‑MS or NMR cross-referencing without requiring de novo structural elucidation.

Quote Request

Request a Quote for N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.